(2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylamino-propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone typically involves the reaction of 3,5-dichlorobenzaldehyde with dimethylamine and an appropriate propenone precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include dimethylamine hydrochloride, sodium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(3,5-Dichloro-phenyl)-2,2,2-trifluoroethanone
- 3,5-Dichlorophenyl isothiocyanate
- 3-(3,5-Dichloro-phenyl)-propionic acid
Uniqueness: 1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11Cl2NO |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
(Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3/b4-3- |
InChI Key |
BKUHHZMAJCOLAZ-ARJAWSKDSA-N |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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